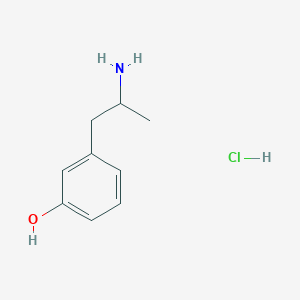

3-(2-aminopropyl)phenol hydrochloride

Descripción

Contextualization within Phenethylamine (B48288) and Amphetamine Chemical Classes

From a structural standpoint, 3-(2-aminopropyl)phenol (B1671444) hydrochloride belongs to the phenethylamine class. The core of its structure is a phenyl ring attached to an ethylamine (B1201723) backbone. This fundamental arrangement is characteristic of all phenethylamines, a class of compounds known for their psychoactive and stimulant effects.

Furthermore, the presence of a methyl group at the alpha position of the ethylamine side chain classifies 3-(2-aminopropyl)phenol hydrochloride as a substituted amphetamine. wikipedia.org Amphetamine itself is α-methylphenethylamine. The defining feature of 3-(2-aminopropyl)phenol is the hydroxyl (-OH) group substituted at the meta-position (position 3) of the phenyl ring. This specific substitution pattern distinguishes it from its isomers, 4-hydroxyamphetamine (para-position) and 2-hydroxyamphetamine (ortho-position), and plays a crucial role in its chemical and pharmacological properties.

The hydrochloride salt form of the compound is created by reacting the basic amino group with hydrochloric acid. This conversion to a salt increases the compound's stability and water solubility, which is often advantageous for laboratory use and research applications.

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents |

|---|---|---|

| Phenethylamine | Phenyl ring + Ethylamine | None |

| Amphetamine | Phenyl ring + Ethylamine | α-methyl group |

| 3-(2-aminopropyl)phenol | Phenyl ring + Ethylamine | α-methyl group, 3-hydroxyl group |

Historical Overview of Chemical Synthesis and Early Academic Investigations

The synthesis of 3-(2-aminopropyl)phenol, also known under the non-proprietary name Gepefrine (B108070), was reported in scientific literature by 1968. wikipedia.org An early method for its preparation was described by W. S. Saari and colleagues in the Journal of Medicinal Chemistry. drugfuture.com Subsequent patents, such as one granted in 1978, also outlined methods for its synthesis. drugfuture.com

Early academic investigations into 3-(2-aminopropyl)phenol were primarily focused on its pharmacological effects. These studies identified it as a sympathomimetic agent, meaning it mimics the effects of stimulating the sympathetic nervous system. wikipedia.orgontosight.ai Research from the late 1960s and 1970s explored its molecular configuration and biological actions, including its effects on adrenergic receptors. drugfuture.com These initial studies laid the groundwork for understanding its potential as an antihypotensive agent, a substance that raises low blood pressure. wikipedia.org

Role as a Research Tool and Precursor in Chemical Biology

The distinct pharmacological profile of 3-(2-aminopropyl)phenol has made it a valuable tool in scientific research. Its sympathomimetic and antihypotensive properties have been utilized in studies aimed at understanding the mechanisms of blood pressure regulation and the function of the adrenergic system. wikipedia.org For instance, tritium-labeled gepefrine has been used in in-vitro studies to investigate its interaction with biological tissues. drugfuture.com

Biochemical and pharmacological studies have further elucidated its mechanism of action, contributing to the broader knowledge of phenethylamine and amphetamine derivatives. drugfuture.com Research has also identified 3-(2-aminopropyl)phenol as a metabolite of amphetamine in rats, making it relevant in toxicological and metabolic studies of amphetamines. wikipedia.org

While primarily studied for its direct biological effects, the chemical structure of 3-(2-aminopropyl)phenol, with its reactive phenolic hydroxyl and amino groups, presents possibilities for its use as a precursor or starting material in the synthesis of more complex molecules in the field of chemical biology. These functional groups offer sites for chemical modification, allowing for the potential creation of novel compounds with tailored biological activities for research purposes.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

| CAS Number | 54779-56-5 |

| IUPAC Name | 3-(2-aminopropyl)phenol;hydrochloride |

| Appearance | Solid |

| Solubility | Soluble in water |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3-(2-aminopropyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIAWJZKJCBTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54779-56-5 | |

| Record name | Gepefrine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-aminopropyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEPEFRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV7J66ADEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 3-(2-aminopropyl)phenol (B1671444) and its Hydrochloride Salt

One of the well-documented, multi-step synthetic pathways suitable for industrial-scale production commences with meta-methoxy bromobenzene. This process involves a four-step reaction sequence that includes the use of propylene oxide, methane sulfonic acid, ammonia (B1221849) in methanol, and finally, hydrobromic acid for demethylation of the methoxy (B1213986) group to the free phenol (B47542). This established route can achieve a comprehensive yield of over 63%.

Another common approach centers on the ketone precursor, 3-hydroxyphenylacetone. This intermediate can be subjected to various amination procedures to introduce the amino group, followed by conversion to the hydrochloride salt. The final salt is typically formed by treating the free base, dissolved in a suitable organic solvent like isopropanol or ethanol, with hydrochloric acid.

Novel Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry offers more refined techniques for the synthesis of 3-(2-aminopropyl)phenol, focusing on efficiency, selectivity, and the generation of specific stereoisomers.

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. In the context of 3-(2-aminopropyl)phenol synthesis, this process typically involves the reaction of 3-hydroxyphenylacetone with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.

This one-pot reaction is favored for its efficiency and can be accomplished using a variety of reducing agents. The choice of reagent is critical for achieving high yields while preventing the reduction of the starting ketone.

Below is an interactive table summarizing common reducing agents used in reductive amination:

Interactive Data Table: Reducing Agents for Reductive Amination| Reducing Agent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6-7 | Highly selective for imines over ketones/aldehydes. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Milder and less toxic than NaBH₃CN; effective for a wide range of substrates. |

| Catalytic Hydrogenation | H₂/Catalyst | Palladium (Pd/C), Platinum (PtO₂), or Raney Nickel | "Green" chemistry approach; requires specialized hydrogenation equipment. |

In multi-step syntheses involving complex molecules like 3-(2-aminopropyl)phenol, the selective protection and deprotection of reactive functional groups are paramount. The compound possesses two key functional groups: a nucleophilic primary amine and a potentially reactive phenolic hydroxyl group. Protecting these groups prevents unwanted side reactions during subsequent synthetic transformations.

Phenolic Group Protection: The hydroxyl group can be protected as an ether, such as a benzyl ether (Bn) or a silyl ether (e.g., TBDMS). Benzyl ethers are stable under many reaction conditions and can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that would also reduce any imine intermediates.

Amine Group Protection: The primary amine is often protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry. It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This orthogonality allows for the selective deprotection of the amine in the presence of other sensitive groups.

Interactive Data Table: Common Protecting Groups

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Condition |

|---|---|---|---|---|

| Amine (-NH₂) | tert-butyloxycarbonyl | Boc | Boc₂O | Acid (TFA, HCl) |

| Amine (-NH₂) | Benzyloxycarbonyl | Cbz or Z | CbzCl | Catalytic Hydrogenolysis |

| Phenol (-OH) | Benzyl | Bn | Benzyl Bromide (BnBr) | Catalytic Hydrogenolysis |

| Phenol (-OH) | tert-Butyldimethylsilyl | TBDMS | TBDMSCl | Fluoride source (e.g., TBAF) |

3-(2-aminopropyl)phenol contains a stereocenter at the alpha-carbon of the propyl side chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-3-(2-aminopropyl)phenol. As the biological activity of chiral molecules often resides in a single enantiomer, methods for obtaining enantiomerically pure forms are crucial.

Strategies for chiral synthesis fall into two main categories:

Chiral Resolution: This involves synthesizing the racemic mixture of the compound and then separating the two enantiomers. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. Another approach involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This can be achieved by using a chiral catalyst or a chiral auxiliary that directs the reaction to selectively form one stereoisomer over the other. For instance, asymmetric reductive amination can be performed using a chiral catalyst that facilitates the delivery of the hydride from one specific face of the imine intermediate. While highly effective, developing a specific asymmetric synthesis can be a complex research endeavor.

Identification and Utilization of Synthetic Precursors

Key synthetic precursors for 3-(2-aminopropyl)phenol include:

3-Hydroxyphenylacetone: A direct precursor for reductive amination. Its synthesis can be achieved from 3-hydroxybenzaldehyde.

3-Methoxyphenylacetone: An alternative precursor where the phenolic hydroxyl is protected as a methyl ether. This requires a final demethylation step, typically using strong acids like HBr.

meta-Methoxy bromobenzene: A precursor for a multi-step synthesis as described previously.

3-Hydroxybenzaldehyde: Can be converted to 3-hydroxyphenylacetone or other intermediates necessary for building the aminopropyl side chain.

3-(2-aminopropyl)phenol serves as a valuable intermediate in the synthesis of more complex organic and pharmaceutical compounds. Its bifunctional nature, containing both a reactive amine and a phenolic ring, allows for a wide range of derivatization reactions. The amine can be acylated, alkylated, or used in the formation of heterocyclic rings. The phenolic ring is activated towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic core. This versatility makes it a key building block for creating libraries of novel compounds for biological screening and developing new pharmaceutical agents. nih.gov

Incorporation into Diverse Heterocyclic Systems (e.g., Benzopyran, Imidazole)

The unique structural features of 3-(2-aminopropyl)phenol hydrochloride, namely the presence of a reactive primary amine, a phenyl ring, and a hydroxyl group, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The strategic incorporation of this scaffold into systems like benzopyrans and imidazoles can lead to the development of novel molecules with specific three-dimensional arrangements and potential biological activities.

Benzopyran Derivatives:

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

| Benzopyran ester | Diisobutylaluminum hydride (DIBAL-H) | Reduction of ester to aldehyde | Benzopyran aldehyde |

| Benzopyran aldehyde | Amine | Reductive amination | 2-Aminopropyl benzopyran |

Imidazole Derivatives:

The synthesis of imidazole derivatives from precursors containing a primary amine is a well-established area of heterocyclic chemistry. wisdomlib.orgnih.govijarsct.co.in Methods like the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine, offer a direct route to substituted imidazoles. nih.govijarsct.co.in In a hypothetical scenario, 3-(2-aminopropyl)phenol could serve as the amine component in such a reaction. The primary amine of the aminopropyl group would react with a dicarbonyl compound (e.g., benzil) and an aldehyde in the presence of a catalyst to form the imidazole ring. The resulting molecule would feature the 3-hydroxyphenylpropyl group attached to one of the nitrogen atoms of the imidazole core. The versatility of this approach allows for the synthesis of a wide array of substituted imidazoles by varying the dicarbonyl and aldehyde components. wisdomlib.orgnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Synthesis Method | Product Class |

| Dicarbonyl compound (e.g., glyoxal) | Aldehyde | 3-(2-aminopropyl)phenol | Debus-Radziszewski Synthesis | Substituted Imidazole |

| α-amino ketone | Potassium thiocyanate | Markwald Synthesis | 2-Mercaptoimidazole |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. jddhs.commdpi.com The principles of green chemistry, which focus on waste reduction, use of renewable resources, and energy efficiency, are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound. jddhs.commdpi.com

One of the key areas for greening the synthesis of phenolic amines is the use of catalytic reductive amination of phenolics derived from renewable sources like lignin. mdpi.comrsc.org Lignin is a major component of biomass and serves as a sustainable source of aromatic compounds. rsc.org Catalytic systems based on metals like palladium (Pd) or rhodium (Rh) on a carbon support can facilitate the reductive amination of phenolic compounds. mdpi.com This approach avoids the use of stoichiometric reagents and often proceeds under milder conditions, reducing waste and energy consumption. mdpi.com

The "hydrogen borrowing" or "hydrogen auto-transfer" strategy is another atom-economical method for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This methodology could potentially be adapted for the synthesis of 3-(2-aminopropyl)phenol precursors, utilizing widely available and potentially bio-based alcohols. rsc.org

The choice of solvent is another critical factor in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Deep eutectic solvents (DESs) have emerged as promising green alternatives. mdpi.com These solvents are non-volatile, thermally stable, and can sometimes act as catalysts, accelerating reactions without the need for additional reagents. mdpi.com Their use in amination reactions has been shown to improve yields and simplify product isolation. mdpi.com

Furthermore, the adoption of continuous flow processing offers significant advantages over traditional batch synthesis. beilstein-journals.orgjddhs.com Flow chemistry allows for better control over reaction parameters, improved safety when handling hazardous intermediates, and easier scalability. beilstein-journals.org A metal-free reduction of nitro compounds to amines using trichlorosilane has been successfully demonstrated under continuous-flow conditions, offering a potentially greener route to aromatic amines from their corresponding nitro precursors. beilstein-journals.org

| Green Chemistry Approach | Key Principle | Potential Application in Synthesis |

| Catalytic Reductive Amination | Use of catalysts to improve efficiency and reduce waste. mdpi.com | Synthesis from phenolic precursors using catalysts like Pd/C or Rh/C. mdpi.com |

| Use of Bio-based Feedstocks | Sourcing starting materials from renewable resources. rsc.org | Utilizing lignin-derived phenols as precursors. rsc.org |

| Hydrogen Borrowing | Atom-economical N-alkylation of amines with alcohols. rsc.org | Formation of the amine functional group with water as the only byproduct. rsc.org |

| Deep Eutectic Solvents (DESs) | Use of environmentally benign and recyclable reaction media. mdpi.com | Replacing traditional volatile organic solvents in the amination step. mdpi.com |

| Continuous Flow Synthesis | Improved reaction control, safety, and scalability. beilstein-journals.orgjddhs.com | Safer and more efficient production, particularly for potentially hazardous steps. beilstein-journals.org |

Spectroscopic and Advanced Analytical Characterization in Research

Vibrational Spectroscopy Applications (e.g., FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule. americanlaboratory.com For 3-(2-aminopropyl)phenol (B1671444) hydrochloride, these techniques are instrumental in confirming the presence of the hydroxyl, aminopropyl, and phenyl moieties.

In an FTIR analysis, the molecule is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. americanlaboratory.com Specific covalent bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. The spectrum of 3-(2-aminopropyl)phenol hydrochloride is expected to exhibit distinct absorption bands corresponding to its key functional groups. The broad O-H stretching vibration of the phenolic group is a prominent feature, typically appearing in the 3200-3600 cm⁻¹ region. The presence of the hydrochloride salt means the primary amine exists as an ammonium (B1175870) salt (-NH₃⁺), which gives rise to characteristic N-H stretching bands around 3000 cm⁻¹ and bending vibrations near 1500-1600 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are found just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce sharp peaks in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often results in stronger signals for non-polar bonds, such as the aromatic ring C=C vibrations, and weaker signals for highly polar groups like the O-H bond.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Ammonium N-H | Stretch | ~3000 (broad) |

| Ammonium N-H | Bend | 1500 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1300 |

| C-N | Stretch | 1000 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise atomic connectivity of an organic molecule. Through ¹H (proton) and ¹³C (carbon-13) NMR studies, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for unambiguous structural assignment and isomer differentiation.

In a ¹H NMR spectrum of this compound, each unique proton or set of equivalent protons generates a signal. The signal's position (chemical shift, δ), splitting pattern (multiplicity), and area (integration) provide detailed structural information.

The aromatic region (typically 6.5-8.0 ppm) would show signals for the four protons on the meta-substituted phenyl ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets). The proton on the chiral carbon (C2 of the propyl chain) would appear as a multiplet, influenced by coupling to the adjacent CH₂ and CH₃ protons. The two protons of the CH₂ group are diastereotopic and would likely appear as distinct multiplets. The methyl (CH₃) group protons would produce a doublet, resulting from coupling to the single adjacent methine proton. The acidic protons from the phenolic -OH and ammonium -NH₃⁺ groups may be broad or exchange with the deuterated solvent, sometimes making them difficult to observe.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic C-H | 6.7 - 7.3 | Multiplet (m) | 4H |

| Aliphatic CH (NH₃⁺) | 3.3 - 3.8 | Multiplet (m) | 1H |

| Benzylic CH ₂ | 2.8 - 3.2 | Multiplet (m) | 2H |

| Methyl CH ₃ | 1.2 - 1.5 | Doublet (d) | 3H |

| Phenolic OH | 9.0 - 10.0 (variable) | Singlet (s, broad) | 1H |

| Ammonium NH ₃⁺ | 7.5 - 8.5 (variable) | Singlet (s, broad) | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure.

The six carbons of the aromatic ring would produce signals in the 115-160 ppm range. The carbon atom bonded to the hydroxyl group (C3) would be the most deshielded among the aromatic carbons. The four aromatic C-H carbons would appear in the 115-130 ppm region, while the carbon attached to the propyl side chain (C1) would be found around 140 ppm. The three aliphatic carbons of the aminopropyl side chain would appear in the upfield region of the spectrum (20-55 ppm).

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| C-OH (Aromatic) | 155 - 160 |

| C-C₃H₇N (Aromatic) | 138 - 142 |

| C-H (Aromatic) | 115 - 130 |

| C H(NH₃⁺) | 45 - 55 |

| C H₂ | 38 - 45 |

| C H₃ | 15 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. For polar molecules like 3-(2-aminopropyl)phenol, derivatization is often required to increase volatility and improve chromatographic peak shape. nih.govjfda-online.com Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), which react with the amine and hydroxyl groups. nih.gov

Upon electron ionization (EI), the molecule fragments in a predictable manner. The most characteristic fragmentation pathway for amphetamine-type compounds is the cleavage of the C-C bond beta to the aromatic ring (alpha to the nitrogen atom). This results in a stable, nitrogen-containing fragment. For the underivatized molecule, this cleavage would yield a base peak at m/z 44. The mass spectra of positional isomers are often very similar, making chromatographic separation by the GC column essential for positive identification. uva.nl

| Ion Type | Expected m/z | Description |

| Molecular Ion [M]⁺ | 151 | Corresponds to the free base form. Often weak or absent in EI. |

| [M-CH₃]⁺ | 136 | Loss of the terminal methyl group. |

| [C₇H₇O]⁺ | 107 | Hydroxy-tropylium ion, characteristic of hydroxylated phenylalkanes. |

| [C₂H₆N]⁺ | 44 | Base peak resulting from alpha-cleavage of the side chain. |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. researchgate.net Separation is achieved using reverse-phase liquid chromatography.

The compound is usually ionized using electrospray ionization (ESI) in positive mode, forming the protonated molecule [M+H]⁺ at m/z 152. In a tandem mass spectrometer (like a triple quadrupole or QToF), this precursor ion is selected and fragmented via collision-induced dissociation (CID) to produce a series of product ions. Monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) provides high selectivity and sensitivity for quantification. epa.gov High-resolution mass spectrometry (HRMS), such as LC-QToF-MS, allows for the determination of the exact mass, enabling the calculation of the elemental formula and further confirming the compound's identity. mdpi.com

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 152.11 |

| Potential Product Ion | m/z 135.1 |

| Potential Product Ion | m/z 117.1 |

| Potential Product Ion | m/z 107.1 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying components within a mixture. For a compound like this compound, which possesses aromatic, phenolic, and amine functional groups, various chromatographic modes can be employed to resolve it from potential impurities, starting materials, or isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds. In the context of this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. For aromatic compounds like this compound, stationary phases that exhibit alternative selectivities, such as phenyl-bonded phases, can be particularly effective. These columns provide π-π interactions in addition to hydrophobic interactions, which can significantly improve the resolution of positional isomers or closely related aromatic impurities. shimadzu.comnacalai.com

The retention and separation can be fine-tuned by adjusting the mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter, as it controls the ionization state of both the phenolic hydroxyl group and the primary amine, thereby affecting retention time and peak shape.

A typical HPLC method for a related compound might involve the parameters listed in the interactive table below.

Representative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm (UV) |

| Injection Volume | 5 µL |

This method would allow for the separation of the main compound from impurities that differ in polarity and aromatic character. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. fiveable.me It is particularly well-suited for the analysis of charged molecules like this compound, which exists as a cation in acidic buffers. CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. fiveable.memdpi.com

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across its ends. semanticscholar.org Cations like the protonated form of 3-(2-aminopropyl)phenol will migrate towards the cathode at a rate determined by their electrophoretic mobility. Neutral impurities would move with the electroosmotic flow (EOF), while anionic impurities would be repelled from the cathode, resulting in effective separation.

The composition of the BGE is crucial for optimizing separation. Key parameters include pH, buffer concentration, and the presence of organic modifiers or additives. For instance, adjusting the pH can alter the charge of the analyte and the magnitude of the EOF. The use of cyclodextrins as additives in the BGE can be employed to resolve chiral or isomeric impurities. researchgate.net

Illustrative Capillary Electrophoresis Conditions

| Parameter | Condition |

|---|---|

| Capillary | Uncoated Fused-Silica (50 cm effective length, 50 µm i.d.) |

| Background Electrolyte (BGE) | 25 mM Phosphate Buffer (pH 2.5) |

| Applied Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

CE is a powerful tool for purity assessment and can detect impurities at very low levels, complementing data obtained from HPLC. semanticscholar.org

Ion-Exchange Chromatography (IC) separates molecules based on their net charge by utilizing a stationary phase with ionic functional groups. phenomenex.com For the analysis of this compound, which carries a positive charge on its aminopropyl group, cation-exchange chromatography is the appropriate mode. nih.goviajps.com

The stationary phase in cation-exchange chromatography consists of a solid support, such as a polystyrene-divinylbenzene resin, functionalized with fixed negative charges (e.g., sulfonate groups). libretexts.org When the sample is introduced, the positively charged 3-(2-aminopropyl)phenol cation reversibly binds to the negatively charged stationary phase, displacing counterions like sodium or hydrogen. iajps.com

Elution is achieved by passing a mobile phase (eluent) containing a high concentration of competing cations or by changing the pH to suppress the ionization of the analyte. Analytes with a higher positive charge density will bind more strongly to the resin and thus have longer retention times. This principle allows for the separation of the target compound from less basic or neutral impurities. thermofisher.com

Typical Cation-Exchange Chromatography Parameters for Amine Analysis

| Parameter | Condition |

|---|---|

| Column | Strong Cation-Exchange (e.g., Sulfonated Polystyrene) |

| Mobile Phase | Gradient of Hydrochloric Acid (e.g., 10 mM to 200 mM) |

| Flow Rate | 0.8 mL/min |

| Detection | Suppressed Conductivity or UV (275 nm) |

IC is a robust method for quantifying the main component and separating it from other ionic species, particularly inorganic cations or other amines that may be present in the sample matrix. thermofisher.comamazonaws.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides invaluable information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined.

For this compound, a single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The exact spatial orientation of the aminopropyl side chain relative to the phenol (B47542) ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The specific hydrogen bonds (e.g., involving the ammonium, hydroxyl, and chloride ions) and other non-covalent interactions that stabilize the crystal structure.

Absolute Stereochemistry: If a chiral form of the compound is crystallized, its absolute configuration can be determined.

While a specific crystal structure for this compound is not widely published, data from such an analysis would be presented in a standardized format, as shown in the representative table below for a hypothetical organic hydrochloride salt.

Example Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₄ClNO |

| Formula Weight | 187.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(1) |

| b (Å) | 8.456(2) |

| c (Å) | 12.543(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1061.5(4) |

| Z (Molecules/unit cell) | 4 |

This structural information is crucial for understanding the compound's physicochemical properties, such as solubility, stability, and melting point, and is fundamental for research in medicinal chemistry and materials science. researchgate.net

Pharmacological Studies: Mechanistic and in Vitro Investigations

Receptor Binding and Selectivity Profiling

The interaction of 3-(2-aminopropyl)phenol (B1671444) hydrochloride with a range of G-protein coupled receptors and ligand-gated ion channels has been a subject of scientific inquiry. The following sections detail the findings from these receptor binding and selectivity profiling studies.

3-(2-aminopropyl)phenol hydrochloride is recognized as a sympathomimetic agent, a classification that suggests its interaction with the adrenergic system. wikipedia.org Structurally related compounds, such as hydroxyamphetamine, are known to act as indirect-acting sympathomimetics. nih.gov This mechanism involves the release of norepinephrine (B1679862) from nerve terminals, which then stimulates both alpha and beta-adrenergic receptors. nih.gov While the sympathomimetic effects of this compound are acknowledged, detailed in vitro studies quantifying its binding affinities (Ki) or functional potencies (EC50) at specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2) are not extensively documented in publicly available scientific literature.

Investigations into the serotonergic activity of this compound indicate a complex interaction profile with various 5-HT receptor subtypes. It has been described as a partial agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors. In contrast, it is reported to act as an antagonist at the 5-HT2A receptor. This suggests a nuanced modulation of the serotonin (B10506) system. However, detailed quantitative data from radioligand binding assays (Ki values) and functional assays (EC50 values and measures of intrinsic activity) to fully characterize these interactions are limited in the available literature.

Table 1: Reported Serotonergic Activity of this compound

| Receptor Subtype | Reported Activity |

|---|---|

| 5-HT1A | Partial Agonist |

| 5-HT1B | Partial Agonist |

| 5-HT2A | Antagonist |

Note: This table is based on qualitative descriptions and lacks quantitative binding affinity or functional potency data.

The interaction of this compound with ligand-gated ion channels, such as the γ-aminobutyric acid type A (GABAA) receptor, has not been specifically detailed in the available scientific literature. While some phenolic compounds are known to modulate GABAA receptor function, there is no direct evidence from in vitro binding or functional assays to suggest that this compound shares this activity.

In Vitro Pharmacological Activity Assays

Beyond receptor binding, understanding the downstream cellular effects of a compound is crucial. This section would typically include data from various in vitro assays designed to measure the pharmacological activity of the compound on cellular functions.

The effect of this compound on intracellular signaling pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) or phosphoinositide turnover, has not been specifically elucidated in the reviewed scientific literature. As a compound with activity at multiple G-protein coupled receptors, it is plausible that it modulates these pathways; however, direct experimental evidence is currently lacking.

Computational Pharmacology and Molecular Modeling

As of the latest literature review, no specific molecular docking studies focusing on this compound and its interaction with biological receptors have been published. Such studies are crucial for elucidating the binding pose and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For sympathomimetic amines, key interactions typically involve the amine group and hydroxyl groups on the phenyl ring. wikipedia.org

There is currently no publicly available research detailing molecular dynamics (MD) simulations for this compound. MD simulations provide valuable insights into the dynamic nature of ligand-receptor binding, conformational changes in the receptor upon ligand binding, and the stability of these interactions over time. simsonpharma.com Such computational approaches would be instrumental in understanding the precise binding mechanism of this compound.

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. The ionization state of a sympathomimetic amine is fundamental to its interaction with adrenergic receptors, as the protonated amine is often crucial for forming a key ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. wikipedia.org

| Compound | Functional Group | Predicted pKa | Source |

|---|---|---|---|

| 4-Hydroxyamphetamine | Phenolic Hydroxyl (Strongest Acidic) | 10.48 | Chemaxon drugbank.com |

| 4-Hydroxyamphetamine | Amine (Strongest Basic) | 9.8 | Chemaxon drugbank.com |

At physiological pH (approximately 7.4), the amine group (pKa ~9.8) of a compound like hydroxyamphetamine would be predominantly protonated, carrying a positive charge. drugbank.com This positive charge is essential for the initial electrostatic attraction and subsequent binding to the negatively charged pocket of adrenergic receptors. wikipedia.org The phenolic hydroxyl group (pKa ~10.48) would be largely in its neutral, protonated form. drugbank.com The ability of this hydroxyl group to act as a hydrogen bond donor is also a significant factor in the affinity and efficacy of sympathomimetic amines at their target receptors. nih.gov The meta-position of the hydroxyl group in 3-(2-aminopropyl)phenol, as opposed to the para-position in 4-hydroxyamphetamine, would influence the electronic properties of the phenyl ring and its interactions within the receptor binding site, though structure-activity relationship studies suggest the m-phenolic group may not significantly affect affinity for beta-adrenoceptors. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Phenol (B47542) Ring Substitution on Biological Activity (e.g., Ortho, Meta, Para Isomerism)

In the case of aminophenol derivatives, the positioning of the amino and hydroxyl groups can affect their interaction with biological targets. For example, ortho-aminophenol derivatives have been noted for their distinct biological activities, which can differ significantly from their meta and para counterparts. nih.govnih.gov The meta-position of the hydroxyl group in 3-(2-aminopropyl)phenol (B1671444), as specified, dictates a particular spatial arrangement of the functional groups that is crucial for its specific biological interactions. While direct comparative studies on the ortho, meta, and para isomers of 2-aminopropylphenol are not extensively detailed in the available literature, the principles of isomerism in medicinal chemistry suggest that each isomer would exhibit a unique pharmacological profile. The activity of beta-blocking drugs, for example, is highly dependent on the ortho, meta, or para-substitution of the aromatic ring. nih.gov

Table 1: Isomeric Positions and Potential Impact on Activity

| Isomer Position | General Observations in Phenolic Compounds | Potential Impact on 3-(2-aminopropyl)phenol Activity |

| Ortho | Can lead to intramolecular hydrogen bonding, affecting acidity and interaction with receptors. nih.gov | May alter the presentation of the hydroxyl and aminopropyl groups to a binding site, potentially leading to different receptor selectivity or affinity. |

| Meta | Provides a specific spatial distance and orientation between the two functional groups. | This specific arrangement in 3-(2-aminopropyl)phenol is key to its recognized biological activity. medchemexpress.com |

| Para | Places the functional groups at the maximum distance apart on the ring. | Would likely result in a different binding mode and potentially a different spectrum of biological activity compared to the meta isomer. researchgate.net |

Role of the 2-aminopropyl Side Chain in Receptor Recognition and Selectivity

The 2-aminopropyl side chain is a critical pharmacophoric element responsible for receptor recognition and selectivity. This side chain, with its amine group, is a common feature in many biologically active compounds, particularly those targeting aminergic receptors. nih.gov The nitrogen atom in the amine group is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue, such as aspartic acid, in the binding pocket of the target receptor. nih.gov

The length and branching of the alkyl chain also play a role. The propyl group provides a specific distance between the aromatic ring and the amine nitrogen, which is often optimal for fitting into the binding site. The methyl group at the alpha-position (the carbon adjacent to the amine) can influence stereoselectivity and metabolic stability. The specific stereochemistry of this chiral center can result in different affinities for various receptor subtypes.

Influence of Hydrochloride Salt Formation on Biological Interactions

The formulation of 3-(2-aminopropyl)phenol as a hydrochloride salt significantly impacts its physicochemical properties, which in turn influences its biological interactions. Amines are often converted to their hydrochloride salts to enhance their water solubility and stability. libretexts.orgquora.comspectroscopyonline.com The free base form of many amine-containing drugs is often less soluble in water, which can limit bioavailability. spectroscopyonline.com

Electronic and Steric Effects of Substituents on Activity

The electronic and steric properties of the hydroxyl and aminopropyl groups on the phenol ring are fundamental to the molecule's activity. The hydroxyl group is an electron-donating group, which influences the electron density of the aromatic ring. This can affect the strength of interactions, such as hydrogen bonding, with the receptor. researchgate.net

Steric factors, which relate to the size and shape of the molecule, are also paramount. The bulk and spatial arrangement of the 2-aminopropyl side chain must be compatible with the topography of the receptor's binding pocket. Any modifications to this side chain or the phenol ring would need to consider the potential for steric hindrance, which could prevent proper binding. QSAR studies on phenol derivatives have demonstrated that both electronic and steric parameters are significant in predicting their biological activity. nih.gov

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. dovepress.comnih.govresearchgate.net For a compound like 3-(2-aminopropyl)phenol, a pharmacophore model would typically include features such as:

An aromatic ring center.

A hydrogen bond donor (the phenolic hydroxyl group).

A positive ionizable feature (the protonated amine group).

Hydrophobic features (the aromatic ring and parts of the alkyl chain).

These models are invaluable for the rational design of new, potentially more potent or selective compounds. mdpi.com By understanding the key features for activity, medicinal chemists can design new molecules that fit the pharmacophore model while having improved properties. Pharmacophore models can be developed based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). researchgate.netnih.gov

Chemoinformatics and Machine Learning Approaches for SAR/QSAR Derivation

Modern drug discovery heavily relies on chemoinformatics and machine learning to analyze large datasets and derive meaningful SAR and QSAR models. nih.govmdpi.comnih.gov These computational techniques can identify complex, non-linear relationships between a molecule's structure and its biological activity that may not be apparent from traditional analysis. ijsmr.in

For a series of compounds related to 3-(2-aminopropyl)phenol, machine learning algorithms can be trained on experimental data to predict the activity of new, untested molecules. ijsmr.in Descriptors used in these models can include 2D and 3D structural properties, electronic properties, and physicochemical parameters. researchgate.net These predictive models accelerate the drug discovery process by prioritizing which compounds to synthesize and test, saving time and resources. nih.govmdpi.com

Metabolism and Degradation Pathways in Vitro and Environmental

Identification of In Vitro Metabolic Transformations

In vitro studies using human liver microsomes are crucial for understanding the metabolic fate of amphetamine-like substances. nih.gov These studies show that metabolism is regulated by various enzymes that catalyze distinct reactions. nih.govtandfonline.com

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. nih.govdrughunter.comsigmaaldrich.com For amphetamine-type compounds, these reactions are predominantly oxidative. pharmaguideline.comresearchgate.net

Hydroxylation : This is a common metabolic route for amphetamine analogues. Aromatic hydroxylation can occur on the phenyl ring. For instance, methamphetamine is metabolized to 4-hydroxymethamphetamine. mdpi.com

Dealkylation : N-dealkylation is another significant pathway. Methamphetamine, for example, undergoes N-demethylation to form its active metabolite, amphetamine. mdpi.com While 3-(2-aminopropyl)phenol (B1671444) lacks an N-alkyl group, this pathway is critical for its N-substituted analogues.

Deamination : This process involves the removal of an amino group. It is a known metabolic pathway for amphetamine and its derivatives. upol.cz

Table 1: Common Phase I Metabolic Reactions for Amphetamine Analogues

| Reaction Type | Description | Example Substrate | Example Product |

|---|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring. mdpi.comupol.cz | Methamphetamine | 4-Hydroxymethamphetamine mdpi.com |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. mdpi.com | Methamphetamine | Amphetamine mdpi.com |

| O-Dealkylation | Removal of an alkyl group from an oxygen atom (in methoxy (B1213986) analogues). nih.gov | 4-Methoxyamphetamine | 4-Hydroxyamphetamine nih.gov |

Phase II reactions, also known as conjugation reactions, attach endogenous molecules to the drug or its Phase I metabolite, significantly increasing water solubility and facilitating excretion. pharmaguideline.comnih.govuomus.edu.iqnumberanalytics.com These reactions are generally considered a detoxification step. upol.czuomus.edu.iq

Glucuronidation : This is a major conjugation pathway where glucuronic acid is attached to the metabolite. uomus.edu.iqnumberanalytics.com Metabolites with hydroxyl groups, such as those formed during Phase I hydroxylation, are primary candidates for glucuronidation. nih.gov For example, p-hydroxyamphetamine is excreted in part as a conjugate. nih.gov

Sulfation : This involves the addition of a sulfate (B86663) group, also targeting hydroxylated metabolites to form more polar products. uomus.edu.iqnumberanalytics.com

Table 2: Common Phase II Conjugation Reactions

| Reaction Type | Endogenous Molecule Added | Target Functional Group | Resulting Product |

|---|---|---|---|

| Glucuronidation numberanalytics.com | Glucuronic Acid | Hydroxyl (-OH), Amino (-NH2) | Glucuronide conjugate |

| Sulfation numberanalytics.com | Sulfate Group | Hydroxyl (-OH) | Sulfate conjugate |

| Acetylation numberanalytics.com | Acetyl Group | Amino (-NH2) | Acetylated metabolite |

| Methylation uomus.edu.iq | Methyl Group | Catechols, Phenols | O-methylated metabolite |

The metabolism of amphetamine-like stimulants is heavily regulated by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govsigmaaldrich.comnih.gov

Cytochrome P450 2D6 (CYP2D6) : This isozyme is a major enzyme responsible for metabolizing a vast number of drugs, including most amphetamine-like psychostimulants. nih.govmdpi.com It catalyzes key Phase I reactions, including the 4-hydroxylation and N-demethylation of methamphetamine. mdpi.comsemanticscholar.org CYP2D6 is also highly efficient at O-demethylating ring-methoxylated amphetamine derivatives. nih.gov

Other CYP Isozymes : While CYP2D6 is primary, other enzymes like CYP1A2, CYP2B6, and CYP3A4 can also contribute to the oxidative metabolism of these compounds. nih.gov In rats, the P4502C6 and P4502D subfamilies have been implicated in methamphetamine metabolism. tandfonline.comnih.gov

Transferases : Phase II reactions are catalyzed by various transferase enzymes. upol.cz For example, UDP-glucuronosyltransferases (UGTs) catalyze glucuronidation, while sulfotransferases (SULTs) are responsible for sulfation. numberanalytics.com

Metabolite Identification and Characterization in Biological Systems (e.g., (R)-m-Methoxyamphetamine metabolite)

The identification of metabolites in biological fluids like urine is essential for understanding the complete metabolic profile of a compound. For amphetamine analogues, metabolites are often identified using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov

For para-methoxyamphetamine (PMA), a positional isomer of the parent amine of 3-(2-aminopropyl)phenol, metabolism in humans proceeds via O-demethylation and side-chain oxidation. nih.gov The primary O-demethylation product is 4-hydroxyamphetamine, which is excreted both free and as a conjugate. nih.gov Another metabolite identified is 1-(4'-methoxyphenyl)propan-2-one oxime. nih.gov

Studies on methoxyphenamine (B1676417) (2-methoxy-N-methylamphetamine) identified several metabolites in human urine, including: nih.gov

5-hydroxy-2-methoxy-N-methylamphetamine

5-hydroxy-2-methoxyamphetamine

2-methoxyphenylacetone (B1582958)

5-hydroxy-2-methoxyphenylacetone

These findings suggest that for 3-(2-aminopropyl)phenol, metabolic pathways would likely involve hydroxylation of the aromatic ring (at a position other than the existing hydroxyl group) and potential side-chain oxidation, followed by Phase II conjugation of the phenolic and newly formed hydroxyl groups.

Environmental Degradation Studies

Phenolic compounds are recognized as environmental pollutants found in industrial wastewater that can be toxic to aquatic organisms. mdpi.comresearchgate.net Their degradation in the environment is a subject of significant research, particularly through advanced oxidation processes (AOPs). mdpi.comresearchgate.net

Oxidative degradation mechanisms are effective in breaking down recalcitrant phenolic compounds into simpler, less toxic substances. mdpi.com

Fenton-type Reactions : The Fenton process is a highly efficient AOP that generates powerful hydroxyl radicals (•OH) through the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net These hydroxyl radicals are strong oxidizing agents that can attack the aromatic ring of phenolic compounds, leading to their degradation. researchgate.netnih.gov The efficiency of the Fenton reaction is influenced by factors such as pH, temperature, and the concentration of iron ions. researchgate.netnih.gov The addition of manganese (Mn²⁺) can sometimes enhance phenol (B47542) degradation in what is known as a Fenton-like process. nih.gov

Photooxidation : This process utilizes light to generate oxidizing species. iwaponline.com

Direct Photolysis : The direct absorption of UV light by the phenol molecule can lead to its degradation.

Photocatalysis : In the presence of a photocatalyst (like CdS or TiO₂) and UV light, highly reactive electron-hole pairs are generated. The positive holes are potent oxidizing agents that can degrade phenols. iwaponline.com The combination of UV light with the Fenton process (photo-Fenton) can enhance the generation of hydroxyl radicals, leading to more efficient degradation of phenolic compounds compared to the Fenton process alone. mdpi.comnih.gov Intermediates formed during the photooxidation of phenol include catechol, hydroquinone, and p-benzoquinone. mdpi.com

Table 3: Environmental Degradation Mechanisms for Phenolic Compounds

| Degradation Method | Description | Key Reactive Species | Influencing Factors |

|---|---|---|---|

| Fenton Reaction | Reaction of Fe²⁺ with H₂O₂ to produce hydroxyl radicals. mdpi.comresearchgate.net | Hydroxyl Radical (•OH) | pH, [Fe²⁺], [H₂O₂] mdpi.comresearchgate.net |

| Photo-Fenton | Fenton reaction enhanced by UV light. mdpi.com | Hydroxyl Radical (•OH) | Light intensity, pH, [Fe²⁺] mdpi.com |

| Photocatalysis | UV irradiation of a semiconductor catalyst in an aqueous solution. iwaponline.com | Positive Holes (h⁺), •OH | Catalyst type, pH, O₂ concentration iwaponline.com |

Identification of Degradation Intermediates and Pathways

While specific experimental studies on the degradation intermediates of 3-(2-aminopropyl)phenol are limited, plausible metabolic and degradation pathways can be inferred from research on structurally related compounds, such as amphetamines and aminophenols. The chemical structure of 3-(2-aminopropyl)phenol, featuring a phenol ring, an amino group, and a propyl side chain, suggests susceptibility to several common biotransformation reactions.

In Vitro Metabolism:

The in vitro metabolism of amphetamine-like compounds is primarily hepatic, involving cytochrome P450 (CYP) enzymes. For amphetamine, a key metabolic pathway is aromatic hydroxylation, catalyzed mainly by CYP2D6, to form 4-hydroxyamphetamine. wikipedia.org Given that 3-(2-aminopropyl)phenol already possesses a hydroxyl group, other metabolic routes are likely to be prominent.

Potential in vitro metabolic pathways for 3-(2-aminopropyl)phenol include:

Oxidative Deamination: This is a common pathway for primary amines, leading to the formation of a ketone, which can be further metabolized.

N-Oxidation: The amino group can be oxidized to form hydroxylamine (B1172632) and nitroso derivatives.

Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion. nih.gov

Based on these general principles, a predicted in vitro metabolic pathway for 3-(2-aminopropyl)phenol could involve the intermediates listed in the table below.

Table 1: Predicted In Vitro Metabolic Intermediates of 3-(2-aminopropyl)phenol

| Intermediate Name | Predicted Metabolic Pathway |

| 3-(2-oxopropyl)phenol | Oxidative deamination of the aminopropyl side chain. |

| 3-(2-hydroxylaminopropyl)phenol | N-oxidation of the amino group. |

| 3-(2-aminopropyl)phenol glucuronide | Glucuronidation at the phenolic hydroxyl group. |

| 3-(2-aminopropyl)phenol sulfate | Sulfation at the phenolic hydroxyl group. |

Environmental Degradation:

In environmental matrices, the degradation of 3-(2-aminopropyl)phenol is expected to be driven by microbial biotransformation and photochemical processes. Studies on the environmental fate of aminophenols provide insights into potential degradation pathways.

Microbial degradation of aminophenols can proceed through various enzymatic reactions. For instance, the degradation of 4-aminophenol (B1666318) by Serratia marcescens involves an initial conversion to benzoquinone and ammonia (B1221849), followed by the formation of organic acids like maleic acid, fumaric acid, and oxalic acid, ultimately leading to mineralization into CO2 and H2O. researchgate.net A similar pathway can be postulated for the 3-isomer.

Photodegradation is another significant environmental degradation pathway for phenolic compounds. The photocatalytic degradation of 2-aminophenol (B121084) and 4-aminophenol has been shown to be effective, especially in the presence of catalysts and oxidizing agents like hydrogen peroxide. researchgate.net

The following table outlines potential environmental degradation intermediates of 3-(2-aminopropyl)phenol.

Table 2: Predicted Environmental Degradation Intermediates of 3-(2-aminopropyl)phenol

| Intermediate Name | Predicted Degradation Pathway |

| Benzoquinoneimine derivative | Initial oxidation of the aminophenol structure. |

| Benzoquinone | Hydrolysis of the benzoquinoneimine derivative. |

| Ammonia | Released during the initial oxidation stages. |

| Short-chain organic acids (e.g., maleic acid, oxalic acid) | Resulting from the ring cleavage of benzoquinone. |

| Carbon Dioxide and Water | Final mineralization products. |

Biotransformation in Environmental Matrices

The biotransformation of 3-(2-aminopropyl)phenol in environmental matrices such as soil and water is anticipated to be a key process in its natural attenuation. The rate and extent of biotransformation will depend on various factors, including the microbial communities present, temperature, pH, and the availability of oxygen.

Microbial Biotransformation:

In soil and water, diverse microbial populations can utilize aromatic compounds as a source of carbon and energy. The biotransformation of 3-(2-aminopropyl)phenol is likely initiated by microorganisms capable of degrading phenolic and amino-containing compounds. The initial steps would likely involve oxidation of the aromatic ring or the amino group, as seen in the degradation of other aminophenols. nih.gov For example, Pseudomonas putida has been shown to transform aminophenol, leading to the release of ammonia and the formation of various intermediates. nih.govnih.gov

The process of microbial degradation can be summarized in the following stages:

Initial Attack: Enzymes such as monooxygenases or dioxygenases could hydroxylate the aromatic ring or oxidize the amino group.

Ring Cleavage: The aromatic ring is subsequently opened, a critical step in the degradation of cyclic compounds.

Funneling into Central Metabolism: The resulting aliphatic intermediates are then channeled into central metabolic pathways, such as the Krebs cycle, to be completely mineralized.

Factors Influencing Biotransformation:

Bioavailability: The extent to which 3-(2-aminopropyl)phenol is available to microorganisms will affect its degradation rate. Adsorption to soil particles or organic matter can reduce its bioavailability.

Co-metabolism: In some cases, the presence of other organic compounds can enhance the degradation of a target compound through co-metabolism, where the enzymes produced for the degradation of one substrate can also act on the other.

Redox Conditions: The presence or absence of oxygen will significantly influence the microbial communities and the degradation pathways. Aerobic degradation is generally faster and more complete for many aromatic compounds.

Table 3: Factors Affecting Biotransformation of 3-(2-aminopropyl)phenol in Environmental Matrices

| Environmental Factor | Influence on Biotransformation |

| Microbial Population | The presence of specific microbial species with the necessary enzymatic machinery is crucial for degradation. |

| Temperature | Affects microbial activity and enzyme kinetics, with optimal temperatures leading to higher degradation rates. |

| pH | Influences the ionization state of the compound and the activity of microbial enzymes. |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. |

| Nutrient Availability | The presence of essential nutrients (e.g., nitrogen, phosphorus) is necessary for microbial growth and metabolism. |

Due to the absence of direct studies on 3-(2-aminopropyl)phenol, these pathways and influencing factors are largely predictive, based on the established biotransformation of analogous chemical structures.

Future Research Directions and Translational Perspectives

Development as Chemical Probes for Biological Pathway Elucidation

The unique structure of 3-(2-aminopropyl)phenol (B1671444) hydrochloride, featuring both a phenol (B47542) ring and an aminopropyl group, makes it an interesting candidate for development as a chemical probe. Phenolic compounds are known to play a variety of roles in biological systems, from acting as antioxidants to participating in plant defense mechanisms. numberanalytics.comnumberanalytics.com By modifying the structure of 3-(2-aminopropyl)phenol hydrochloride, for instance by introducing reporter tags or photoaffinity labels, it could be transformed into a tool to investigate specific biological pathways.

Such probes could be instrumental in identifying and characterizing protein targets and understanding the downstream effects of modulating their activity. The inherent reactivity of the phenolic hydroxyl group and the nucleophilicity of the amino group offer versatile handles for chemical modification. nih.gov The development of such probes would contribute to a deeper understanding of the complex roles that small molecules play in cellular processes.

Exploration of Novel Synthetic Routes for Analogs and Derivatives

To fully explore the structure-activity relationships of this compound, the development of novel and efficient synthetic routes to its analogs and derivatives is crucial. The synthesis of related 2-aminophenol (B121084) derivatives and 1,3-amino alcohols has been an active area of research, providing a foundation for creating a diverse library of compounds based on the 3-(2-aminopropyl)phenol scaffold. researchgate.netgoogle.com

Future synthetic efforts could focus on:

Stereoselective synthesis: To investigate the differential biological activities of individual enantiomers.

Modification of the aromatic ring: Introducing various substituents to modulate electronic properties and steric bulk.

Derivatization of the aminopropyl side chain: Altering the length and branching of the side chain to probe binding pocket interactions.

These synthetic endeavors will be essential for systematic biological evaluation and the optimization of desired activities.

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive compounds. nih.gov In the context of this compound, advanced computational modeling can be employed in several key areas. Quantum chemical methods can be used to study the molecule's electronic structure and predict its reactivity, providing insights into its potential mechanisms of action. mdpi.com

Molecular docking and molecular dynamics simulations can be utilized to predict how this compound and its analogs interact with specific protein targets. digitellinc.com This information is invaluable for understanding the molecular basis of their biological activity and for guiding the design of new, more potent, and selective compounds. Quantitative Structure-Activity Relationship (QSAR) modeling can also be applied to correlate the chemical structures of a series of analogs with their biological activities, further aiding in lead optimization. nih.gov

Table 1: Potential Applications of Computational Modeling for this compound

| Computational Method | Application | Potential Outcome |

| Quantum Chemistry | Electronic structure analysis | Prediction of reactivity and metabolic stability. |

| Molecular Docking | Binding mode prediction | Identification of key interactions with biological targets. |

| Molecular Dynamics | Simulation of dynamic behavior | Understanding of binding affinity and conformational changes. |

| QSAR | Structure-activity relationship | Guidance for the design of more potent analogs. |

Integration with High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a powerful strategy for discovering new biological activities of chemical compounds by testing large libraries of molecules in a rapid and automated fashion. nih.gov Integrating this compound and a library of its rationally designed analogs into HTS campaigns could uncover previously unknown therapeutic applications.

Screening this compound class against a wide array of biological targets, such as enzymes, receptors, and whole cells, could identify novel activities in areas like infectious diseases, oncology, or neurodegenerative disorders. researchgate.net The structural features of this compound, including its aromatic ring and amino functionality, are common motifs in many known bioactive molecules, suggesting a high potential for discovering new biological functions.

Contribution to the Understanding of Phenolic Compound Chemical Biology

Phenolic compounds are a vast and diverse class of molecules with a wide range of biological activities. researchgate.netmdpi.com A thorough investigation of this compound and its derivatives would significantly contribute to the broader understanding of the chemical biology of phenolic compounds.

Specifically, research on this compound could provide valuable insights into:

How the interplay between the phenolic hydroxyl group and the aminopropyl side chain influences biological activity.

The metabolic pathways involved in the processing of this type of compound. nih.gov

The potential for these compounds to modulate cellular signaling pathways and gene expression. mdpi.com

By studying this specific phenolic amine, researchers can add to the collective knowledge of how small structural variations in phenolic compounds can lead to significant differences in their biological effects, ultimately advancing the fields of medicinal chemistry and chemical biology.

Q & A

Q. How is 3-(2-aminopropyl)phenol hydrochloride structurally characterized, and what analytical methods are recommended for its identification?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify the aromatic phenol backbone, aminopropyl side chain, and hydrochloride salt formation.

- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection (λ ~270–280 nm for phenolic compounds) to assess purity and resolve potential impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to confirm molecular weight (CHClNO, MW 199.67 g/mol).

- Elemental Analysis : Quantify chloride content to validate salt stoichiometry.

Q. What experimental strategies are recommended for synthesizing this compound?

Synthesis typically involves reductive amination or alkylation of phenol derivatives. Key methodological considerations include:

- Reductive Amination : Reacting 3-hydroxypropiophenone with an amine (e.g., ammonium acetate) in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .

- Optimization Parameters :

- Solvent : Polar aprotic solvents (e.g., ethanol, methanol) to enhance solubility.

- Catalysts : Acidic catalysts (e.g., HCl) to protonate intermediates and drive the reaction.

- Temperature : Moderate heating (40–60°C) to accelerate kinetics without degrading sensitive functional groups.

Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>80%) and purity (>95%) .

Q. How can researchers profile the serotonin receptor binding activity of this compound?

The compound exhibits partial agonism at 5-HT, 5-HT, and 5-HT receptors and antagonism at 5-HT. Methodological approaches include:

- Radioligand Binding Assays : Use -8-OH-DPAT (5-HT), -GR125743 (5-HT), and -mesulergine (5-HT) to measure IC values.

- Functional Assays :

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of 3-(2-aminopropyl)phenol derivatives for selective serotonin receptor modulation?

Key SAR considerations:

- Phenol Substituents : Electron-donating groups (e.g., methoxy) at the para position enhance 5-HT affinity but reduce selectivity over 5-HT.

- Aminopropyl Chain Modifications :

- Salt Forms : Hydrochloride vs. freebase affects solubility and bioavailability in pharmacokinetic studies.

Validate modifications using in silico docking (e.g., AutoDock Vina) and comparative binding assays .

Q. How do enantiomeric differences in this compound impact its pharmacological profile?

The compound’s chiral center (C2 of the aminopropyl chain) leads to enantiomer-specific effects:

- Stereoselective Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) or chiral stationary phases (e.g., Chiralpak AD-H) for resolution .

- Receptor Affinity : (R)-enantiomers typically exhibit higher 5-HT partial agonism (EC ~50 nM) compared to (S)-enantiomers.

- In Vivo Pharmacokinetics : Enantiomers may differ in metabolic stability (e.g., CYP2D6-mediated oxidation) and brain penetration.

Characterize enantiomers via circular dichroism (CD) and chiral HPLC .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include low plasma concentrations and matrix interference. Solutions:

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma/brain homogenates.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 200.1→154.1 for quantification).

- Validation : Adhere to FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .

Q. How can researchers resolve contradictions in reported receptor binding data for this compound?

Discrepancies in IC values (e.g., 5-HT antagonism vs. partial agonism) may arise from:

- Assay Conditions : Differences in cell lines (CHO vs. HEK293), receptor densities, or incubation times.

- Ligand Selection : Competitive vs. non-competitive binding assays.

- Allosteric Modulation : Indirect effects via heterodimerization (e.g., 5-HT-D complexes).

Standardize protocols across labs and validate findings with orthogonal assays (e.g., β-arrestin recruitment) .

Q. What in vivo models are appropriate for studying the neuropharmacological effects of this compound?

- Rodent Behavioral Tests :

- Forced Swim Test (FST) : Assess antidepressant-like effects via 5-HT activation.

- Head-Twitch Response (HTR) : Quantify 5-HT antagonism.

- Microdialysis : Measure extracellular serotonin levels in the prefrontal cortex.

- Dosing : Intraperitoneal (5–20 mg/kg) or oral (10–30 mg/kg) administration; monitor plasma half-life (~2–4 hours) .

Q. How does this compound interact with off-target receptors, and what strategies mitigate cross-reactivity?

The compound may bind to trace amine-associated receptors (TAARs) or adrenergic receptors (α). Mitigation strategies:

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if ingested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||